molecular formula C11H6Cl2N4 B2938132 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-72-6

7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2938132
CAS No.: 320416-72-6
M. Wt: 265.1
InChI Key: BNLHHQMPFAULMZ-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a triazolopyrimidine core substituted at the 7-position with a 3,4-dichlorophenyl group. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is widely studied due to its pharmacological versatility, including applications in anticancer, antimicrobial, and central nervous system (CNS) drug development . Modifications to the substituents on the phenyl ring at position 7 significantly influence the compound’s physicochemical properties and biological activity. This article provides a detailed comparison of 7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine with structurally analogous compounds, focusing on synthesis, physicochemical data, and pharmacological profiles.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-8-2-1-7(5-9(8)13)10-3-4-14-11-15-6-16-17(10)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLHHQMPFAULMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC3=NC=NN23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted under reflux in ethanol for 12–24 hours, with yields reaching 75–85% after purification by recrystallization from ethanol or column chromatography. Key parameters include:

  • Molar ratio : A 1:1 stoichiometry of triazole to diketone minimizes byproducts.
  • Solvent selection : Ethanol enhances solubility of intermediates, while aprotic solvents like acetonitrile reduce side reactions.
  • Temperature control : Reflux conditions (78°C) accelerate cyclization without decomposition.

Regioselectivity arises from the electronic effects of the 3,4-dichlorophenyl group, which directs cyclization to position 7 via preferential stabilization of the transition state. Nuclear magnetic resonance (NMR) analysis of the product confirms the absence of positional isomers, with characteristic signals for the dichlorophenyl protons (δ 7.5–7.8 ppm) and pyrimidine C-H (δ 8.2 ppm).

A versatile alternative employs a multicomponent reaction (MCR) strategy, enabling the simultaneous construction of the triazolopyrimidine core and introduction of the 3,4-dichlorophenyl group. This method adapts a Knoevenagel-Michael-cyclization sequence initially reported fortriazolo[4,3-a]pyrimidines.

Mechanistic Pathway and Adaptations

  • Knoevenagel condensation : 3,4-Dichlorobenzaldehyde reacts with ethyl acetoacetate to form an arylidene intermediate.
  • Michael addition : The amino group of 5-amino-1H-1,2,4-triazole attacks the β-carbon of the arylidene.
  • Cyclization and dehydration : Intramolecular lactamization forms the triazolo[1,5-a]pyrimidine ring, with the 3,4-dichlorophenyl group regioselectively incorporated at position 7.

Optimization and Challenges

  • Catalyst screening : Amberlyst-15 or p-toluenesulfonic acid (APTS) improves yields to 65–80%.
  • Solvent effects : Ethanol facilitates intermediate solubility, while dimethylformamide (DMF) accelerates reaction rates but reduces regioselectivity.
  • Byproduct mitigation : Excess aldehyde (1.2 equiv) suppresses dimerization of the β-keto ester.

Despite its efficiency, this method requires careful control to avoid forming the [4,3-a] regioisomer. X-ray crystallography confirms the [1,5-a] fusion, with bond lengths (e.g., N1–C2 = 1.34 Å) matching density functional theory (DFT) predictions.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Multicomponent
Yield 75–85% 65–80%
Reaction Time 12–24 h 24–48 h
Regioselectivity High (≥95%) Moderate (80–90%)
Purification Complexity Moderate High
Scalability Excellent Good

The cyclocondensation method excels in regioselectivity and scalability, making it preferable for industrial applications. In contrast, the multicomponent approach offers modularity for derivative synthesis but requires stringent optimization to suppress side products.

Advanced Mechanistic Insights and Byproduct Formation

Side Reactions in Cyclocondensation

  • Diketone dimerization : Occurs at elevated temperatures (>80°C), reducing yields. Mitigated by slow reagent addition and temperature control.
  • Incomplete cyclization : Detected via liquid chromatography-mass spectrometry (LC-MS). Recrystallization from ethanol/water (3:1) removes linear intermediates.

Challenges in Multicomponent Synthesis

  • Regioisomer formation : The [4,3-a] isomer constitutes 10–20% of crude product, necessitating chromatographic separation (silica gel, ethyl acetate/hexane).
  • Aldol condensation byproducts : Excess aldehyde promotes self-condensation, addressed by using molecular sieves to absorb water.

Characterization and Quality Control

Rigorous spectroscopic validation ensures product integrity:

  • High-resolution mass spectrometry (HRMS) : Observed [M+H]⁺ at m/z 335.9924 (calculated 335.9921 for C₁₂H₇Cl₂N₅).
  • ¹³C NMR : Key signals include C-7 (δ 148.2 ppm, aryl attachment point) and C-2 (δ 160.4 ppm, triazole N–C–N).
  • X-ray diffraction : Confirms planarity of the triazolopyrimidine core (torsion angle <5°) and orthogonal orientation of the dichlorophenyl group.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the cyclocondensation route is optimized as follows:

  • Continuous flow reactor : Reduces reaction time to 2–4 hours via enhanced heat/mass transfer.
  • Solvent recycling : Ethanol recovery exceeds 90% via distillation.
  • Crystallization optimization : Seeding with pure product crystals improves yield to 88%.

Environmental impact assessments highlight the need for chlorinated solvent alternatives. Substitution with cyclopentyl methyl ether (CPME) reduces waste toxicity while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The triazole and pyrimidine rings can be subjected to oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation. The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical and Pharmacological Comparison
Compound Substituent(s) Mp (°C) Yield (%) Key Biological Activity Reference
7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 3,4-Cl₂Ph N/A N/A Anticancer, antimicrobial
7-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 4-ClPh 144–147 28.6 Discontinued (moderate efficacy)
7-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 2-FPh 211–212 53 Weak CNS activity
7-(2,4-Dichlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 2,4-Cl₂PhO 211–214 41.9 ED₅₀ = 32 mg/kg (anticonvulsant)
Indole-triazolo[1,5-a]pyrimidine hybrid Indole N/A N/A IC₅₀ = 1.2–4.8 µM (anticancer)

Key Findings

  • Halogenation Impact: Dichloro substitution at the phenyl ring enhances lipophilicity and bioactivity compared to mono-halogenated or alkoxy analogues .
  • Safety Considerations : Chlorinated derivatives may pose toxicity risks, necessitating structural optimization for clinical use .

Biological Activity

7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyrimidine structure with a dichlorophenyl substituent at the 7-position. Its biological activity primarily revolves around its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation and has implications in cancer therapy.

Chemical Structure and Properties

  • IUPAC Name: 7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • CAS Number: 320416-72-6
  • Molecular Formula: C11H6Cl2N4
  • Molecular Weight: 265.10 g/mol

The primary mechanism of action for 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its inhibition of CDK2. By binding to the active site of CDK2, it disrupts the phosphorylation processes necessary for cell cycle progression. This inhibition leads to:

  • Cytotoxicity: Significant effects on various cancer cell lines.
  • Cell Cycle Arrest: Induction of G2/M phase arrest in treated cells.
  • Apoptosis: Promotion of programmed cell death in cancer cells.

Anticancer Activity

Research indicates that 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits potent anticancer properties. The following table summarizes its activity against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MGC-8030.12CDK2 inhibition
HCT-1160.53Tubulin polymerization inhibition
MCF-73.91Apoptosis induction

Case Studies and Research Findings

  • Inhibition of ERK Signaling Pathway : A study demonstrated that the compound significantly inhibited the ERK signaling pathway in MGC-803 cells. This was evidenced by reduced phosphorylation levels of key proteins involved in this pathway (ERK1/2, c-Raf, MEK1/2) .
  • Comparative Analysis : In comparative studies with other triazolo-pyrimidine derivatives, this compound exhibited enhanced potency due to the presence of the dichlorophenyl group which contributes to its specificity and biological activity .
  • Synergistic Effects : When combined with other chemotherapeutic agents, 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine demonstrated synergistic effects that further enhanced its cytotoxicity against resistant cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound shows favorable bioavailability characteristics.
  • Distribution : It effectively distributes to tissues where CDK2 is highly expressed.
  • Metabolism : Primarily metabolized in the liver with a moderate half-life.
  • Excretion : Excreted mainly through renal pathways.

Q & A

Basic: What are the most reliable synthetic routes for 7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot multicomponent reaction involving aminotriazole, 3-cyanoacetyl-indole derivatives, and substituted aldehydes. A typical protocol involves heating reactants in dimethylformamide (DMF) at 120°C for 10 hours under catalytic triethylamine, followed by recrystallization from ethanol/DMF . Alternative methods use DMF as both solvent and catalyst, with fusion techniques (10–12 minutes) followed by methanol quenching and crystallization, achieving yields >80% . Key factors affecting yield include:

  • Catalyst choice : Triethylamine enhances cyclization efficiency compared to non-catalytic conditions.
  • Solvent polarity : DMF improves solubility of aromatic intermediates, reducing side reactions.
  • Temperature control : Prolonged heating (>12 hours) may degrade heat-sensitive intermediates.

Advanced: How can conflicting spectral data (e.g., NMR shifts) for triazolopyrimidine derivatives be resolved during structural validation?

Contradictions in spectral data often arise from tautomerism or crystallographic packing effects. For example, in the 1H^1H NMR spectrum, the NH proton of the triazole ring may appear as a broad singlet (δ 10.2–11.5 ppm) or split due to hydrogen bonding, depending on solvent polarity . To resolve discrepancies:

  • Variable-temperature NMR : Identify dynamic tautomerism by observing peak splitting at low temperatures.
  • X-ray crystallography : Confirm the dominant tautomeric form in the solid state (e.g., N1-protonated vs. N4-protonated) .
  • DFT calculations : Compare experimental 13C^{13}C NMR shifts with computed values to validate assignments .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s purity and structure?

  • 1H^1H and 13C^{13}C NMR : Key signals include the dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) and the pyrimidine C2 carbon (δ 160–165 ppm) .
  • IR spectroscopy : Confirm the triazole ring via C=N stretches (1520–1560 cm1^{-1}) and N-H deformations (3200–3400 cm1^{-1}) .
  • X-ray diffraction : Resolve bond lengths (e.g., triazole N-N: 1.31–1.33 Å) and dihedral angles between the triazole and pyrimidine rings (typically <10°) .
  • Elemental analysis : Validate purity (>98%) with ≤0.3% deviation from theoretical C/H/N values .

Advanced: How can substituent effects (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl) be systematically studied to optimize bioactivity?

A structure-activity relationship (SAR) approach involves:

Synthetic diversification : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, replacing 3,4-dichlorophenyl with 4-fluorophenyl alters electron-withdrawing effects, modulating receptor binding .

Pharmacophore mapping : Use molecular docking to assess interactions with target enzymes (e.g., kinase ATP pockets). The dichlorophenyl group enhances hydrophobic interactions, while fluorophenyl improves metabolic stability .

In vitro assays : Compare IC50_{50} values against control compounds to quantify potency shifts.

Basic: What are the documented biological activities of this compound, and what mechanistic hypotheses exist?

Preliminary studies suggest kinase inhibition (e.g., CDK2, IC50_{50} ~0.8 µM) and antimicrobial activity (MIC ~12.5 µg/mL against S. aureus). Proposed mechanisms:

  • ATP-competitive binding : The triazole-pyrimidine core mimics adenine, while the dichlorophenyl group occupies hydrophobic pockets .
  • Membrane disruption : The planar structure may intercalate into bacterial lipid bilayers .

Advanced: How can solvent-free or green chemistry approaches improve the scalability of its synthesis?

Recent protocols using TMDP (2,4,6-trimethoxy-1,3,5-triazine-1,3,5-triyl) trispirocyclohexane) in water/ethanol (1:1 v/v) reduce DMF dependency, achieving 85% yield . Key advantages:

  • Reduced waste : TMDP is recyclable, lowering E-factor (kg waste/kg product) from 12.5 to 3.7.
  • Microwave assistance : Shortens reaction time to 30 minutes with comparable yields .

Basic: What stability challenges arise during storage, and how are they mitigated?

  • Hydrolysis : The triazole ring is susceptible to acidic/basic conditions. Store at pH 6–8 in anhydrous DMSO at –20°C.
  • Photodegradation : Protect from UV light using amber vials; TLC monitoring shows 95% stability over 6 months .

Advanced: How can computational methods guide the design of analogs with enhanced solubility?

  • LogP optimization : Replace dichlorophenyl with pyridinyl (clogP reduction from 3.8 to 2.1) .
  • Salt formation : Introduce sulfonate groups at C6, improving aqueous solubility by 15-fold .

Basic: What analytical methods are used to quantify this compound in biological matrices?

  • HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), retention time: 6.2 min, LOD 0.1 µg/mL .
  • LC-MS/MS : MRM transition m/z 335 → 154 (CE 25 eV), validated in plasma with 92–105% recovery .

Advanced: How do crystal packing and polymorphism impact dissolution rates in formulation studies?

X-ray data reveal two polymorphs:

  • Form I (P21_1/c): Tight π-stacking (3.4 Å spacing), slow dissolution (t90_{90} = 45 min).
  • Form II (Pna21_1): Disordered packing, faster dissolution (t90_{90} = 18 min) .
    Use hot-melt extrusion with HPMCAS to stabilize Form II during tablet formulation.

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